molecular formula C19H23N3O3 B2681404 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034539-94-9

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No. B2681404
CAS RN: 2034539-94-9
M. Wt: 341.411
InChI Key: DGZBJWKVLFRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase C (PKC) isoforms, which are involved in various cellular signaling pathways.

Scientific Research Applications

Molecular Structure and Optical Applications

The study of molecular structures, vibrational spectra, and electronic properties of related compounds has indicated their potential in non-linear optical applications. For instance, theoretical investigations on a compound structurally similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea have demonstrated significant first hyperpolarizability, making these compounds attractive for further studies in non-linear optics. The high first hyperpolarizability suggests that these materials could be used in the development of new optical devices, emphasizing the importance of understanding their molecular and electronic structures (E. Al-Abdullah et al., 2014).

Antiviral Research

Research into urea derivatives has also explored their potential as antiviral agents. For example, specific urea derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds in this class have shown good to moderate activities against HIV-1, indicating the potential of these molecules in the development of new antiviral drugs. The study provides a basis for conducting further investigations on the behavior of this class of compounds against drug-resistant mutants, highlighting the role of molecular design in enhancing antiviral efficacy (N. Sakakibara et al., 2015).

Self-assembly and Molecular Engineering

Urea derivatives have found applications in the field of self-assembly and molecular engineering. Complexation-induced unfolding of heterocyclic ureas has been studied, showing that simple foldamers can equilibrate with multiply hydrogen-bonded sheet-like structures. This property is significant for the self-assembly of complex molecular structures and the design of molecular devices, indicating the versatility of urea derivatives in materials science. The ability to form stable, sheet-like structures through hydrogen bonding is a valuable trait for constructing supramolecular architectures (Perry S. Corbin et al., 2001).

Corrosion Inhibition

Another application area is corrosion inhibition, where urea derivatives serve as effective corrosion inhibitors for metals in acidic environments. The inhibition effect of triazinyl urea derivatives has been evaluated against mild steel corrosion, showing significant inhibition efficiency. These findings underscore the potential of urea derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in industrial settings (B. Mistry et al., 2011).

properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-6-3-13(8-18(17)25-2)10-21-19(23)22-11-14-7-16(12-20-9-14)15-4-5-15/h3,6-9,12,15H,4-5,10-11H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZBJWKVLFRKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea

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